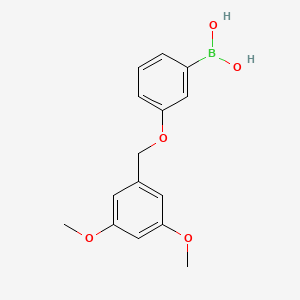
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid
Vue d'ensemble
Description
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, also known as DMB-BOA, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
Chemical Synthesis
This compound is utilized in the synthesis of complex molecules due to its ability to form stable covalent bonds with cis-diol-containing molecules. Its boronic acid moiety acts as a versatile handle in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis .
Biological Sensing
The boronic acid group can interact with sugars and other diol-containing biomolecules, making it valuable for the development of biosensors. These sensors can detect glucose levels in diabetic care or monitor other biologically relevant saccharides .
Drug Delivery Systems
Due to its specificity for diols, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid can be incorporated into drug delivery systems to target cancer cells that express high levels of glycoproteins on their surface .
Material Science
In material science, this compound can be used to modify surfaces or create polymers with specific binding sites for diol-containing molecules. This has implications in creating selective adsorbents or coatings with unique properties .
Diagnostic Assays
The selective binding to cis-diols allows for the development of diagnostic assays that can identify and quantify specific glycoproteins or other diol-containing biomarkers in biological samples .
Environmental Monitoring
Its selective binding properties can be harnessed to detect environmental pollutants that contain diol groups. This could lead to the development of monitoring devices for water or soil quality assessment .
Analytical Chemistry
This compound finds use in analytical chemistry as a derivatization agent, where it can react with specific functional groups in analytes to enhance their detection and quantification by various analytical techniques .
Propriétés
IUPAC Name |
[3-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO5/c1-19-14-6-11(7-15(9-14)20-2)10-21-13-5-3-4-12(8-13)16(17)18/h3-9,17-18H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLNRXRMGFVLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=CC(=C2)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584506 | |
| Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid | |
CAS RN |
870718-09-5 | |
| Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



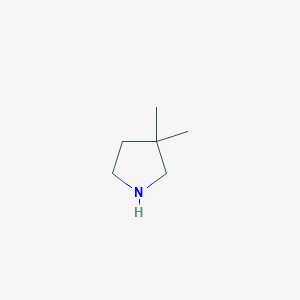
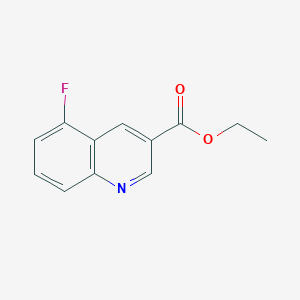
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
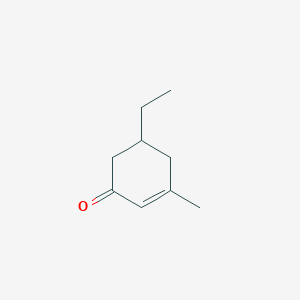

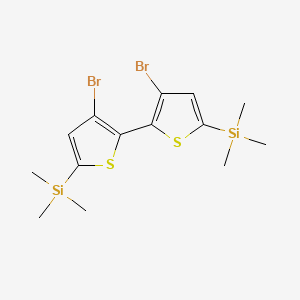
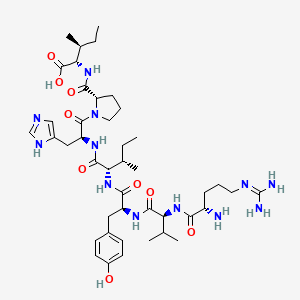
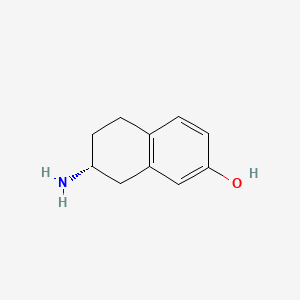
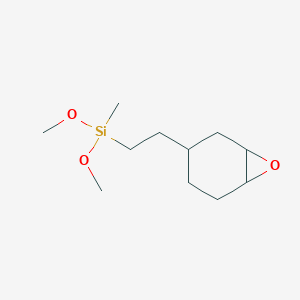


![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)

